molecular formula C22H19ClN6O2S B611995 Varlitinib CAS No. 845272-21-1

Varlitinib

Cat. No. B611995
M. Wt: 466.94
InChI Key: UWXSAYUXVSFDBQ-CYBMUJFWSA-N
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Description

Varlitinib is an oral, selective, reversible, small molecule tyrosine kinase inhibitor of both ErbB-2 (Her-2/neu) and EGFR . Over-expression of ErbB-2 and EGFR receptors in tumors is predictive of poor prognosis in cancer patients . It has shown significant anti-tumor activity in preclinical models of human breast, lung, and epidermal carcinoma tumors .


Synthesis Analysis

Varlitinib has been conjugated with gold nanoparticles for targeted delivery into cancer cells . The nanoconjugates were designed by the bioconjugation of pegylated gold nanoparticles with varlitinib via carbodiimide-mediated cross-linking .


Molecular Structure Analysis

The molecular formula of Varlitinib is C22H19ClN6O2S . The IUPAC name is 4-N-[3-chloro-4-(1,3-thiazol-2-ylmethoxy)phenyl]-6-N-[(4R)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]quinazoline-4,6-diamine .


Chemical Reactions Analysis

Varlitinib has been conjugated with gold nanoparticles for targeted delivery into cancer cells . The nanoconjugates were designed by the bioconjugation of pegylated gold nanoparticles with varlitinib via carbodiimide-mediated cross-linking .


Physical And Chemical Properties Analysis

The molecular weight of Varlitinib is 466.9 g/mol . The molecular formula is C22H19ClN6O2S . The IUPAC name is 4-N-[3-chloro-4-(1,3-thiazol-2-ylmethoxy)phenyl]-6-N-[(4R)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]quinazoline-4,6-diamine .

Scientific Research Applications

  • Gastric Cancer : Varlitinib shows potent antitumor efficacy in patient-derived gastric cancer xenograft models. It inhibits multiple proliferation and anti-apoptosis pathways, including AKT, PI3K, and Survivin pathways. Phase 2 clinical trials in gastric cancer have been initiated due to its robust anti-tumor activity and safe tolerability profile (Ooi et al., 2016).

  • Biliary Tract Cancers (BTC) : Varlitinib, combined with platinum-based regimens, exhibits promising efficacy and safety in BTC. In phase I studies, significant tumor shrinkage and a disease control rate of 70.3% were observed (Tan et al., 2019).

  • Neuroinflammatory Responses and Tau Pathology : Varlitinib reduces LPS-stimulated neuroinflammatory responses and diminishes early stages of tau pathology in both microglial cells and mouse models. This suggests its potential therapeutic application in neuroinflammatory and tau-related diseases (Kim et al., 2022).

  • Cholangiocarcinoma : In cholangiocarcinoma, Varlitinib demonstrates initial signals of efficacy when combined with doublet chemotherapy. It has shown to be a safe and well-tolerated inhibitor of tumor growth and survival in this context (Hsieh et al., 2017).

  • Pancreatic Adenocarcinoma : Varlitinib, when conjugated with pegylated gold nanoparticles, shows enhanced antitumor growth-inhibition effect on pancreatic cancer cells, while reducing toxicity against normal cells (Coelho et al., 2019).

  • Triple Negative Breast Cancer (TNBC) : Varlitinib downregulates HER/ERK signaling and induces apoptosis in TNBC cells, suggesting its potential as an effective treatment for patients with this cancer type (Liu et al., 2019).

  • Hepatocellular Carcinoma (HCC) : In HCC patient-derived xenograft models, Varlitinib has shown tumor regression and vessel normalization. It is effective in HCC PDX with activated ErbB2/3 and mutated beta-catenin, suggesting its potential as an alternative treatment for a significant subset of HCC (Shuen et al., 2018).

  • Oral Cancer : Varlitinib mediates its activity by downregulating MAPK/EGFR pathway in oral cancer, indicating its potential as a therapeutic agent in this context (Usman et al., 2019).

Safety And Hazards

Varlitinib has been studied in combination with platinum-based chemotherapy in biliary tract cancers . The most frequent treatment-related adverse events (any grade) were fatigue (37%), decreased appetite (34%), and nausea (32%) and the most common Grade ≥ 3 treatment-related adverse events were hyperbilirubinemia (12%), increased AST (9%), and neutropenia (9%) .

Future Directions

Varlitinib has shown promising efficacy and safety profile in biliary tract cancers . A Phase 2/3 randomised study of varlitinib and cape in 2nd line BTC and a Phase 1b/2 study of varlitinib with platinum-based chemotherapy in 1st line BTC are ongoing . There is also interest in utilizing these drugs in combination with chemotherapy and/or other HER2-directed agents in patients with central nervous system involvement .

properties

IUPAC Name

4-N-[3-chloro-4-(1,3-thiazol-2-ylmethoxy)phenyl]-6-N-[(4R)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]quinazoline-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN6O2S/c1-13-10-31-22(27-13)29-14-2-4-18-16(8-14)21(26-12-25-18)28-15-3-5-19(17(23)9-15)30-11-20-24-6-7-32-20/h2-9,12-13H,10-11H2,1H3,(H,27,29)(H,25,26,28)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWXSAYUXVSFDBQ-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC(=N1)NC2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=NC=CS5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1COC(=N1)NC2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=NC=CS5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501025597
Record name N(sup 4)-(3-Chloro-4-(thiazol-2-ylmethoxy)phenyl)-N(sup 6)-((4R)-4-methyl-4,5-dihydrooxazol-2- yl)quinazoline-4,6-diamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Varlitinib is an orally active, reversible, enzymatic and cellular inhibitor, with nanomolar potency, of the key growth factor receptor tyrosine kinases ErbB-2 and EGFR. The compound possesses improved physiochemical properties relative to compounds directed at these targets currently in clinical development, and provides superior exposure and equivalent or greater efficacy in animal models of human cancer. Currently, there is no single drug on the market that selectively inhibits both ErbB-2 and EGFR. Varlitinib, which concurrently inhibits the molecular targets of the drugs Herceptin(R) (ErbB-2) and Erbitux(R) (EGFR), may provide enhanced efficacy in the treatment of cancer patients.
Record name Varlitinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05944
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Varlitinib

CAS RN

845272-21-1
Record name Varlitinib [USAN:INN]
Source ChemIDplus
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Record name Varlitinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05944
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N(sup 4)-(3-Chloro-4-(thiazol-2-ylmethoxy)phenyl)-N(sup 6)-((4R)-4-methyl-4,5-dihydrooxazol-2- yl)quinazoline-4,6-diamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N4-[3-chloro-4-(thiazol-2-ylmethoxy)phenyl]-N6-[(4R)-4-methyl-4, 5-dihydrooxazol-2-yl]quinazoline-4, 6-diamine monohydrate
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Record name VARLITINIB
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Citations

For This Compound
325
Citations
CY Liu, PY Chu, CT Huang, JL Chen, HP Yang… - Cancers, 2019 - mdpi.com
… of varlitinib, a reversible small molecule pan-HER inhibitor in TNBC. Our results showed that varlitinib … MEK and ERK inhibition overcame resistance to varlitinib in MDA-MB-231 cells. …
Number of citations: 23 www.mdpi.com
MM Javle, DY Oh, M Ikeda, WP Yong, K Hsu… - ESMO open, 2022 - Elsevier
… Early clinical studies suggested that varlitinib had promising antitumor activity in … with varlitinib in biliary tract cancer) study, which aimed to determine the safety and efficacy of varlitinib …
Number of citations: 13 www.sciencedirect.com
H Dokduang, W Jamnongkarn… - Drug Design …, 2020 - Taylor & Francis
… varlitinib is a promising therapeutic agent for CCA treatment via the inhibition of EGFR/HER2. The anti-tumor effect of varlitinib on … Aspartate metabolite level was correlated with varlitinib …
Number of citations: 10 www.tandfonline.com
AC Tan, AOL Seet, SP Choo, DWM Tai, YCJ Lam… - Annals of …, 2019 - Elsevier
Background VAR is a potent TKI against EGFR, HER2 and HER4. Efficacy of VAR combined with fluoropyrimidine and platinum chemo in colorectal cancer (CRC) and biliary tract …
Number of citations: 2 www.sciencedirect.com
DY Oh, WP Yong, LT Chen, JW Kim, JH Park, K Hsu… - 2022 - ascopubs.org
… varlitinib in combination with gemcitabine plus cisplatin. Patients were evaluable for MTD if they had varlitinib … In total, 11 and 12 patients were included in the varlitinib 200 mg and 300 …
Number of citations: 2 ascopubs.org
J Gras - Drugs of the Future, 2018 - access.portico.org
… in varlitinibsensitive MDA-MB-468 cells but not in the varlitinib-… inhibition resensitized varlitinib-resistant cells to varlitinib-… that may be sensitive to varlitinib’s antitumor activity through …
Number of citations: 2 access.portico.org
M Usman, F Tanveer, A Ilyas, S Zarina - Current Proteomics, 2020 - ingentaconnect.com
… Our data revealed that 50ĩM Varlitinib exposure for 24 h exerted 50% growth inhibitory … varlitinib on this pathway. Our results indicated down regulation of MAPK in response to varlitinib …
Number of citations: 3 www.ingentaconnect.com
WH Shuen, R Ong, C Yeo, R Banu, LS Koh, CL Chee… - Cancer Research, 2018 - AACR
… to varlitinib, we studied the ErbB family signalling in 56 HCC PDX models and varlitinib was … In HCC PDX models with activated ErbB2 / 3 , treatment with varlitinib inhibited multiple …
Number of citations: 1 aacrjournals.org
SC Coelho, DP Reis, MC Pereira, MAN Coelho - Pharmaceutics, 2019 - mdpi.com
The aim of this study was to develop drug delivery nanosystems based on pegylated gold nanoparticles (PEGAuNPs) for a combination against pancreatic cancer cells. Doxorubicin …
Number of citations: 18 www.mdpi.com
MM Javle, DY Oh, M Ikeda, WP Yong, N McIntyre… - 2020 - ascopubs.org
4597 Background: Patients with advanced or metastatic BTC who progress on first-line (1L) gemcitabine-based doublet chemotherapy have few 2L treatment options. Varlitinib is a …
Number of citations: 12 ascopubs.org

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